

Application Notes: Using Sulfo-Cy5 Diacid Potassium Salt in STORM Imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sulfo-Cy5 diacid potassium*

Cat. No.: *B12361336*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction to Sulfo-Cy5 Diacid in STORM Imaging

Stochastic Optical Reconstruction Microscopy (STORM) is a super-resolution fluorescence imaging technique that builds a high-resolution image by precisely localizing individual fluorescent molecules that are temporally separated by photoswitching.[\[1\]](#)[\[2\]](#) The choice of fluorophore is paramount for successful STORM, requiring dyes with excellent brightness, photostability, and robust, controllable photoswitching characteristics.

Sulfo-Cy5 diacid potassium salt is a water-soluble, far-red fluorescent dye well-suited for STORM applications.[\[3\]](#) As a member of the cyanine dye family, its photoswitching can be controlled in the presence of specific thiols in an imaging buffer, making it an ideal probe for dSTORM (direct STORM).[\[1\]](#)[\[4\]](#)[\[5\]](#) The "diacid" formulation provides two carboxylic acid functional groups, allowing for covalent conjugation to primary amines on biomolecules like antibodies, making it a versatile tool for labeling specific targets within cells.

Core Principles and Advantages

The photoswitching of Cy5 dyes in STORM is based on a reversible chemical reaction.[\[6\]](#) In a typical STORM imaging buffer containing a primary thiol like β -mercaptoethylamine (MEA), a high-intensity red laser (e.g., 647 nm) excites the Sulfo-Cy5 molecule and, with the help of the thiol, pushes it into a stable, non-fluorescent "dark" state.[\[1\]](#)[\[4\]](#) A lower intensity activation laser (e.g., 405 nm UV) can then be used to sparsely and stochastically return a subset of molecules

to the fluorescent "on" state.[4] This cycle of activation and deactivation allows for the imaging and localization of individual molecules over thousands of frames.

Key Advantages:

- **High Photon Output:** Sulfo-Cy5 is exceptionally bright, yielding a high number of photons per switching event, which is critical for achieving high localization precision.[7]
- **Excellent Photostability:** The dye is highly photostable, allowing for many switching cycles before irreversible photobleaching.[5]
- **Water-Solubility:** The "sulfo" groups ensure high water solubility, simplifying handling and conjugation procedures in aqueous buffers.[3][5]
- **Amine-Reactive Versatility:** The diacid functional groups can be activated to readily couple with primary amines (e.g., lysine residues) on proteins and antibodies.[3]
- **Low Autofluorescence:** Operating in the far-red spectrum minimizes background autofluorescence from biological samples.[3]

Quantitative Data Presentation

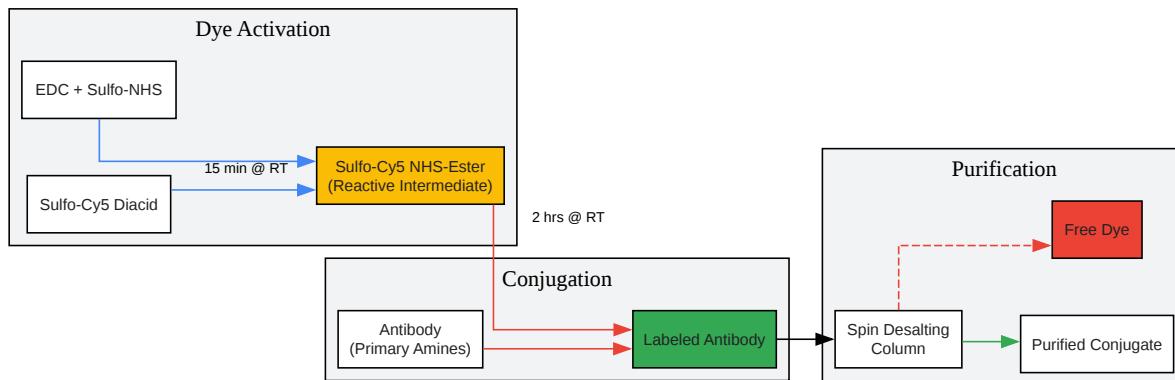
The photophysical and photoswitching properties of Sulfo-Cy5 make it a premier dye for STORM applications.

Property	Value	Source
Excitation Maximum (λ_{ex})	~646-648 nm	[3][5][8]
Emission Maximum (λ_{em})	~662-671 nm	[3][5][8]
Molar Extinction Coefficient	~250,000 - 271,000 $\text{cm}^{-1}\text{M}^{-1}$	[3][8]
Fluorescence Quantum Yield	~0.2	[8]
Recommended Laser Line	633 nm or 647 nm	[3]
Reactivity	Primary Amines (via activation)	[3]
Solubility	Water, DMSO, DMF	[3][9]

Experimental Protocols

Protocol for Antibody Conjugation

This protocol describes the conjugation of Sulfo-Cy5 diacid to a primary antibody using carbodiimide chemistry (EDC/Sulfo-NHS) to form a stable amide bond.


Materials:

- **Sulfo-Cy5 diacid potassium salt**
- Primary antibody (or other protein) in an amine-free buffer (e.g., PBS)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Conjugation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.5
- Spin desalting columns (e.g., Zeba™)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

- Prepare Antibody: Exchange the antibody buffer to PBS (pH 7.4). Adjust the concentration to 1-5 mg/mL.
- Prepare Dye Stock: Dissolve Sulfo-Cy5 diacid in a small amount of DMF or DMSO to create a 10 mM stock solution.
- Activate Dye:
 - Immediately before conjugation, prepare a 100 mM stock of EDC in water and a 100 mM stock of Sulfo-NHS in water.

- In a microcentrifuge tube, combine 5 µL of 10 mM Sulfo-Cy5 diacid, 5 µL of 100 mM EDC, and 5 µL of 100 mM Sulfo-NHS.
- Incubate for 15 minutes at room temperature to form the reactive Sulfo-NHS ester.
- Conjugation Reaction:
 - Add the activated dye mixture to your antibody solution. A starting molar challenge ratio of 10:1 (dye:antibody) is recommended.
 - Incubate the reaction for 2 hours at room temperature, protected from light.
- Purification:
 - Purify the conjugate and remove unconjugated dye using a spin desalting column equilibrated with PBS according to the manufacturer's instructions.
- Characterization (Optional but Recommended):
 - Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (protein) and ~647 nm (dye).
 - Use the formula: $DOL = (A_{max} * \epsilon_{protein}) / ((A_{280} - A_{max} * CF_{280}) * \epsilon_{dye})$ where CF_{280} is the dye's correction factor at 280 nm.
- Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add glycerol to 50% and store at -20°C.

[Click to download full resolution via product page](#)

Caption: Workflow for covalent conjugation of Sulfo-Cy5 diacid to an antibody.

Protocol for Cell Staining and STORM Imaging

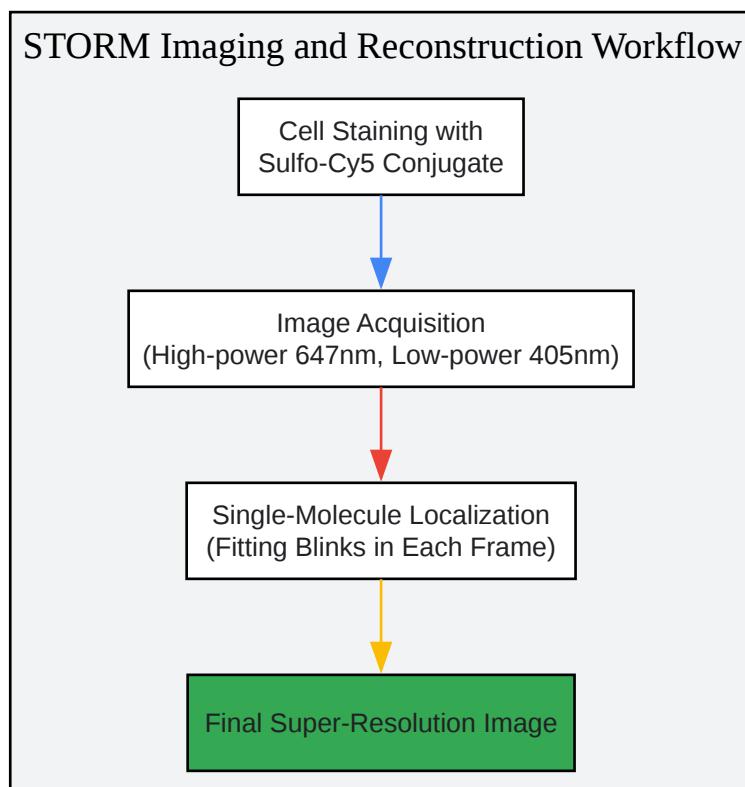
Materials:

- Cells grown on high-precision glass coverslips (#1.5)
- Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.1% Triton X-100 in PBS
- Blocking Buffer: 3% Bovine Serum Albumin (BSA), 0.1% Triton X-100 in PBS
- Sulfo-Cy5 labeled antibody
- STORM Imaging Buffer (see below)

Procedure:

- Fix and Permeabilize:

- Fix cells with 4% PFA for 10 minutes.
- Wash 3x with PBS.
- For intracellular targets, permeabilize with 0.1% Triton X-100 for 10-15 minutes.
- Wash 3x with PBS.
- Block: Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific binding.
- Primary Staining: Incubate with the Sulfo-Cy5 labeled primary antibody (diluted in Blocking Buffer) for 2 hours at room temperature or overnight at 4°C.
- Wash: Wash extensively with PBS (e.g., 5 times for 5 minutes each) to remove unbound antibodies.
- Post-fixation: Fix again with 4% PFA for 10 minutes to crosslink the antibodies in place.
- Mount for Imaging: Mount the coverslip onto a slide with freshly prepared STORM Imaging Buffer. Seal the edges with nail polish or sealant.

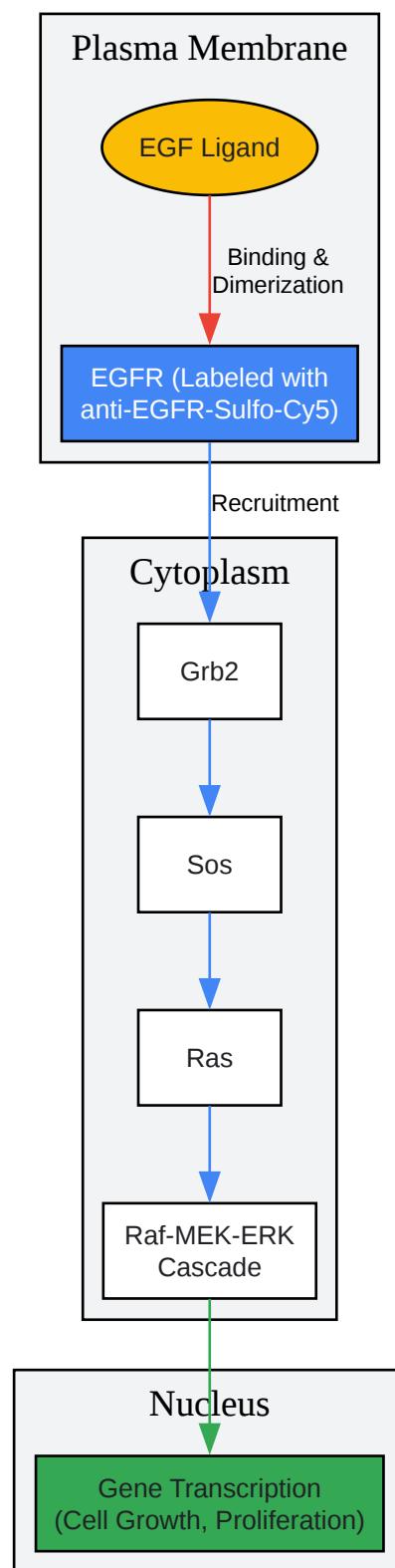

STORM Imaging Buffer Recipe (Glox Buffer with MEA): An oxygen-scavenging system is crucial for Cy5 photoswitching.[\[7\]](#)

- Buffer A: 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 10% (w/v) Glucose.
- Buffer B (Glox Solution): Dissolve 14 mg of Glucose Oxidase and 50 µL of Catalase solution in 1 mL of Buffer A. Store at 4°C for up to two weeks.
- Final Imaging Buffer (prepare fresh): To 500 µL of Buffer A, add 5 µL of Buffer B and 5 µL of 1 M Cysteamine (MEA) or β-mercaptoethanol (BME).

Image Acquisition:

- Place the sample on a TIRF or HILO-equipped microscope.

- Illuminate with the 647 nm laser at high power to switch most of the Sulfo-Cy5 molecules to the dark state.
- Begin acquiring a movie (10,000-50,000 frames) with continuous 647 nm excitation.
- Simultaneously, apply low-power 405 nm laser illumination, gradually increasing the intensity to sparsely reactivate molecules back to the fluorescent state throughout the acquisition.
- Process the resulting image stack with localization software (e.g., ThunderSTORM, rapidSTORM) to reconstruct the super-resolution image.



[Click to download full resolution via product page](#)

Caption: The logical flow of a complete STORM experiment from sample to image.

Application Example: Visualizing a Signaling Pathway

STORM imaging with Sulfo-Cy5 labeled antibodies can be used to visualize the nanoscale organization of proteins in signaling cascades, such as the Epidermal Growth Factor Receptor (EGFR) pathway, revealing details about receptor clustering and downstream protein recruitment.

[Click to download full resolution via product page](#)

Caption: Simplified EGFR signaling pathway, a target for STORM analysis.

Troubleshooting Guide

Problem	Possible Cause(s)	Suggested Solution(s)
No Blinking / Weak Signal	Inactive imaging buffer.	Prepare fresh imaging buffer, especially the Glox solution and thiols.
Low labeling efficiency (DOL).	Optimize the dye:protein ratio during conjugation; verify protein concentration.	
Laser misalignment or low power.	Check microscope alignment and laser power.	
High Background	Non-specific antibody binding.	Increase blocking time/BSA concentration; titrate antibody concentration.
Insufficient washing.	Increase the number and duration of wash steps post-staining.	
Unpurified antibody conjugate.	Ensure all free dye is removed after conjugation using a desalting column.	
Blinking is too Fast/Dense	405 nm activation laser is too high.	Reduce the power of the activation laser.
Thiol concentration is too low.	Optimize the concentration of MEA or BME in the imaging buffer.	
Rapid Photobleaching	Oxygen scavenging system is inefficient.	Prepare imaging buffer fresh; ensure Glox solution is active; seal sample well.
647 nm excitation laser is too high.	Reduce excitation laser power to the minimum required for good signal-to-noise.	

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. mvi-inc.com [mvi-inc.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lumiprobe.com [lumiprobe.com]
- 6. reddit.com [reddit.com]
- 7. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diSulfo-Cy5 carboxylic acid, 1121756-16-8 | BroadPharm [broadpharm.com]
- 9. lumiprobe.com [lumiprobe.com]
- To cite this document: BenchChem. [Application Notes: Using Sulfo-Cy5 Diacid Potassium Salt in STORM Imaging]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12361336#using-sulfo-cy5-diacid-potassium-in-storm-imaging>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com